

XL019 Basic Information and Administration

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: XL019

CAS No.: 945755-56-6

Cat. No.: S548087

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The table below summarizes the core details of **XL019** and its established administration route.

Property	Description
Modality	Small Molecule [1]
Primary Mechanism of Action	Selective inhibitor of tyrosine-protein kinase JAK2 [1]
Main Investigational Uses	Myelofibrosis, Polycythemia Vera, Essential Thrombocythemia, Obesity-related metabolic diseases [1] [2] [3]
Established Administration Route	Oral [4] [5]

In clinical trials for myeloproliferative disorders, **XL019** was formulated for oral administration. The Phase 1 trial design specified that the drug was "administered orally once daily for 21 days in 28-day cycles" [4]. Preclinical studies also confirm its oral activity [5].

Experimental Data and Protocols

XL019 has been characterized through various experiments. The following table summarizes key quantitative data from biochemical and cellular studies.

Assay Type	Target / Cell Line	Value (IC50 / IC50)	Description
Biochemical Assay	JAK2	2.2 nM [5]	Half-maximal inhibitory concentration for JAK2 kinase
	JAK1	134.3 nM [5]	Demonstrates selectivity over JAK1
	JAK3	214.2 nM [5]	Demonstrates selectivity over JAK3
Cellular Proliferation Assay (72 hrs)	HCT-116 (Colorectal Cancer)	7.34 μ M [5]	Antiproliferative activity (MTT assay)
	MDA-MB-231 (Breast Cancer)	9.67 μ M [5]	Antiproliferative activity (MTT assay)
	PC-3 (Prostate Cancer)	14.9 μ M [5]	Antiproliferative activity (MTT assay)
	MCF7 (Breast Cancer)	27.2 μ M [5]	Antiproliferative activity (MTT assay)

Protocol: In Vivo Efficacy Study in Xenograft Models

This protocol is based on studies using a HEL.92.1.7 (a human erythroleukemia cell line with JAK2 mutation) xenograft model in mice [5].

- **Animal Model:** Female nude mice.
- **Dosing Formulation:** Prepared in a vehicle typically consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [5].
- **Dosage and Schedule:** Administer **XL019** orally at doses ranging from 100 mg/kg to 300 mg/kg.
- **Dosing Frequency:** Twice daily.
- **Treatment Duration:** 14 days.
- **Primary Outcome Measurement:** Measure tumor volume regularly to assess inhibition of tumor growth.

In a mouse pharmacokinetic study, a single 10 mg/kg oral dose resulted in a maximum concentration (C_{max}) of 5.24 μM, with a half-life (t_{1/2}) of 1.94 hours and a volume of distribution (V_d) of 5.319 L/kg [5].

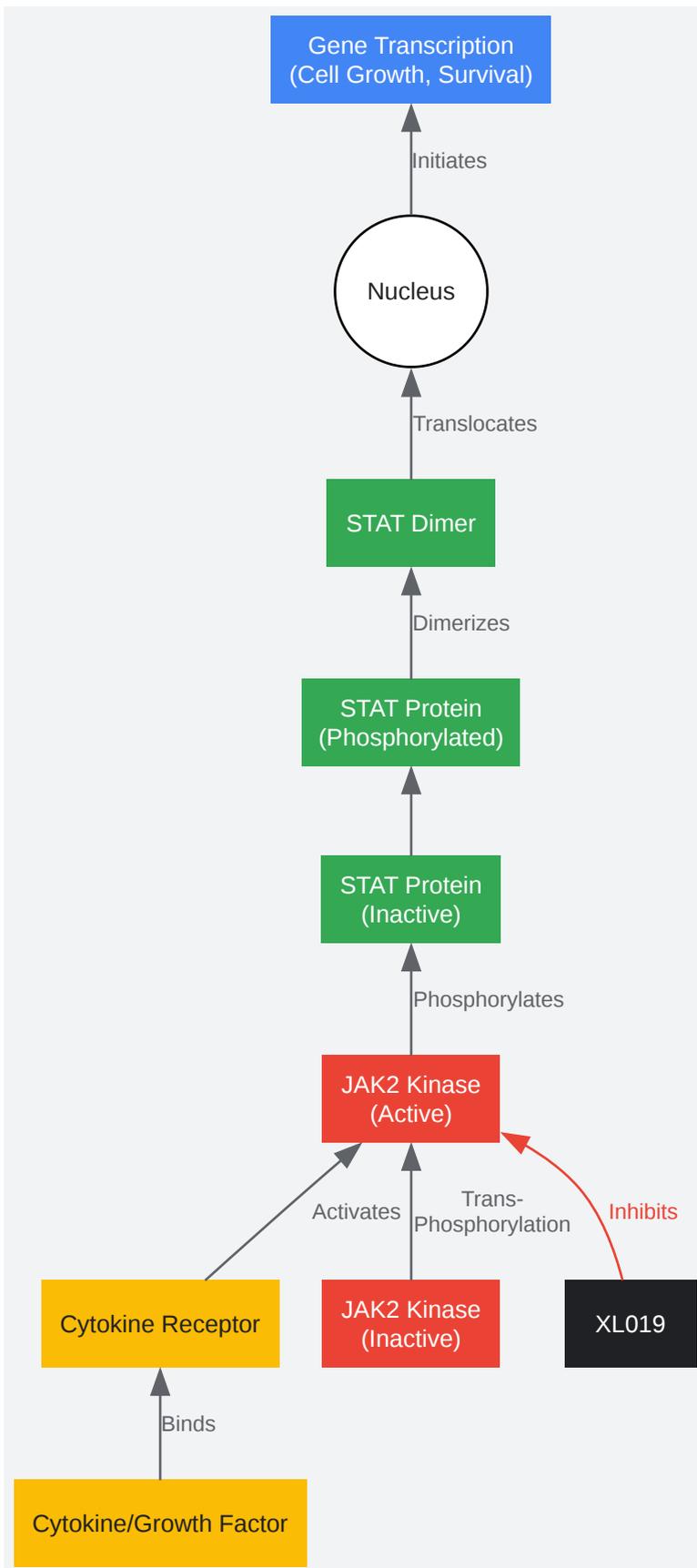
Protocol: In Vitro Analysis of JAK-STAT Pathway Inhibition

This method is used to demonstrate **XL019**'s target engagement in cells [4] [5].

- **Cell Culture:** Use cells harboring either wild-type or mutant JAK2 (e.g., HEL.92.1.7 cells).
- **Compound Treatment:** Treat cells with varying concentrations of **XL019**. A common stock solution is prepared in DMSO (e.g., 25 mg/mL) and diluted in cell culture medium [5].
- **Stimulation:** Stimulate cells with relevant cytokines or growth factors to activate the JAK-STAT pathway.
- **Cell Lysis:** Lyse cells to extract proteins.
- **Western Blot Analysis:**
 - Separate proteins using gel electrophoresis.
 - Transfer to a membrane and probe with specific antibodies.
 - **Primary Antibodies:** Use anti-phospho-STAT3 (Tyr705) and anti-phospho-STAT5 (Tyr694) to detect inhibited pathway activity.
 - **Secondary Antibodies:** Use HRP-conjugated appropriate antibodies.
 - **Detection:** Use chemiluminescence to visualize protein bands. A reduction in phospho-STAT signal indicates successful JAK2 inhibition by **XL019**.

Mechanism of Action and Signaling Pathway

XL019 acts as a potent and selective inhibitor of the Janus kinase 2 (JAK2). The diagram below illustrates the JAK-STAT signaling pathway and where **XL019** intervenes.



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*Diagram 1: **XL019** inhibits the JAK2-STAT signaling pathway. When **XL019** binds to JAK2, it prevents the phosphorylation and activation of STAT proteins, thereby blocking the expression of genes involved in cell proliferation and survival [1] [4].*

Formulation and Pharmacokinetics

For laboratory research, **XL019** is typically supplied as a solid powder. It is soluble in DMSO (e.g., 25 mg/mL) for in vitro studies. For in vivo administration in animals, it is commonly prepared in a vehicle solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [5].

Available commercial sizes for research purposes often include 5 mg, 10 mg, and 50 mg [5]. The CAS Registry Number for **XL019** is 945755-56-6 [6] [5].

Important Research Considerations

- **Selectivity Profile:** **XL019** demonstrates strong selectivity for JAK2 over JAK1 and JAK3, which helps in attributing observed effects specifically to JAK2 inhibition [4] [5].
- **Clinical Status:** It is critical to note that **XL019** remains an **investigational drug** and has **not been approved** for clinical use by any regulatory authority. Its development for myeloproliferative disorders was terminated after Phase 1 trials [1].
- **Research Applications:** Despite its halted clinical development, **XL019** is a valuable tool compound in basic research, particularly for studying JAK2-driven pathologies. Recent research has explored its potential in modulating mitochondrial function in brown adipocytes for obesity-related diseases [2].

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